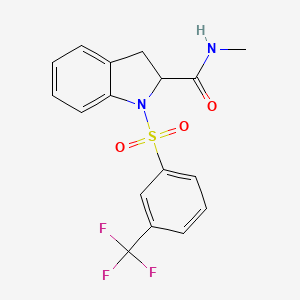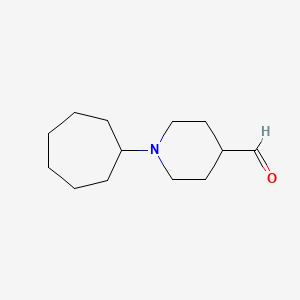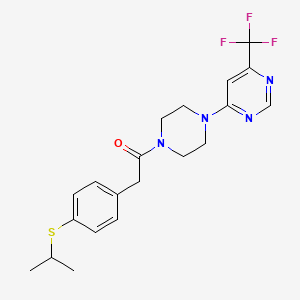
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indoline core, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, with the various functional groups attached at specific positions. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, making them more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .作用机制
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide inhibits this compoundβ by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of this compoundβ, resulting in the modulation of a variety of cellular processes.
Biochemical and Physiological Effects:
The inhibition of this compoundβ by this compound has been shown to have a number of biochemical and physiological effects. These include the modulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the advantages of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is its potency and selectivity for this compoundβ. This makes it a valuable tool compound for the study of this compoundβ signaling pathways. However, one limitation of this compound is that it is not suitable for use in vivo due to its poor pharmacokinetic properties.
未来方向
There are a number of future directions for the study of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide. These include the development of more potent and selective this compoundβ inhibitors, the study of the role of this compoundβ in other diseases, and the investigation of the downstream targets of this compoundβ. Additionally, the development of more effective drug delivery systems may allow for the in vivo use of this compound.
合成方法
The synthesis of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide has been described in the literature. The synthesis involves the reaction of N-methyl-2-bromoindoline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by reaction with potassium carbonate and 2-cyanoacetamide.
科学研究应用
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide has been widely used as a tool compound for the study of this compoundβ signaling pathways. The inhibition of this compoundβ by this compound has been shown to have therapeutic potential in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
安全和危害
属性
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-21-16(23)15-9-11-5-2-3-8-14(11)22(15)26(24,25)13-7-4-6-12(10-13)17(18,19)20/h2-8,10,15H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGBXSYXKYBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)







![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
